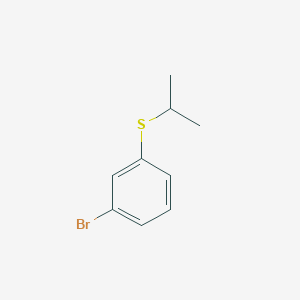

1-Bromo-3-(isopropylsulfanyl)benzene

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(isopropylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 3-bromothiophenol with 2-bromopropane in the presence of potassium carbonate and anhydrous N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature overnight, followed by dilution with water and extraction with tert-butyl ether .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions: 1-Bromo-3-(isopropylsulfanyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced sulfur-containing compounds.

科学的研究の応用

1-Bromo-3-(isopropylsulfanyl)benzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Bromo-3-(isopropylsulfanyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and isopropylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes .

類似化合物との比較

Bromobenzene: Consists of a benzene ring substituted with a bromine atom.

Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.

Fluorobenzene: Contains a fluorine atom substituted on the benzene ring.

Uniqueness: 1-Bromo-3-(isopropylsulfanyl)benzene is unique due to the presence of both a bromine atom and an isopropylsulfanyl group

生物活性

1-Bromo-3-(isopropylsulfanyl)benzene (CAS No. 70398-87-7) is an organic compound notable for its unique structure, which includes a bromine atom and an isopropylsulfanyl group attached to a benzene ring. This compound has been investigated for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H11BrS

- Molecular Weight : 227.15 g/mol

- Boiling Point : Approximately 210°C

- Solubility : Difficult to mix in water, soluble in organic solvents.

Synthesis

This compound can be synthesized through several methods, with one common route being the reaction of 3-bromothiophenol with 2-bromopropane in the presence of potassium carbonate and DMF (N,N-dimethylformamide) as a solvent. This multi-step synthesis highlights the compound's utility as an intermediate in organic synthesis.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

- Electrophilic Reactions : The bromine atom can participate in electrophilic aromatic substitution reactions.

- Nucleophilic Reactions : The isopropylsulfanyl group can act as a nucleophile, allowing for further functionalization of the compound.

Anticancer Activity

Emerging research suggests that halogenated compounds can possess anticancer properties. A study focusing on related benzene derivatives reported the potential for inducing apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Enzyme Inhibition

The isopropylsulfanyl group may also play a role in inhibiting specific enzymes that are crucial in metabolic pathways. This inhibition could lead to altered biological responses, particularly in cancer metabolism and bacterial resistance mechanisms.

Study on Antimicrobial Activity

A comparative study examined the antimicrobial effects of various brominated and sulfanyl compounds, including derivatives similar to this compound. Results showed that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Investigation into Anticancer Effects

In vitro studies were conducted on cancer cell lines treated with halogenated benzene derivatives. The results indicated that certain substitutions on the benzene ring could enhance cytotoxicity against specific cancer types, supporting further exploration into the therapeutic potential of this compound as an anticancer agent .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, potential anticancer |

| 1-Bromo-4-(isopropylsulfanyl)benzene | Structure | Moderate antimicrobial activity |

| 3-Bromothiophenol | Structure | Antimicrobial properties |

特性

IUPAC Name |

1-bromo-3-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHILWWDNMZPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。